1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid
CAS No.: 2098077-09-7
Cat. No.: VC3117203
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098077-09-7 |
|---|---|
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-[2-[butyl(methyl)amino]-2-oxoethyl]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H18N2O3/c1-3-4-6-13(2)11(15)9-14-7-5-10(8-14)12(16)17/h5,7-8H,3-4,6,9H2,1-2H3,(H,16,17) |
| Standard InChI Key | WARUGMLJYOVYFO-UHFFFAOYSA-N |
| SMILES | CCCCN(C)C(=O)CN1C=CC(=C1)C(=O)O |
| Canonical SMILES | CCCCN(C)C(=O)CN1C=CC(=C1)C(=O)O |
Introduction
Structural Identification and Properties
Chemical Identity and Classification
1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid belongs to the family of substituted pyrrole carboxylic acids. This compound features a pyrrole core with a carboxylic acid group at the 3-position and an N-substituted amide functional group linked to the pyrrole nitrogen. The molecular structure integrates both acidic and basic functional groups, contributing to its potential versatility in chemical reactions and biological interactions. The presence of the butyl(methyl)amino group confers specific chemical properties that distinguish it from other pyrrole derivatives.
Synthetic Approaches and Preparation Methods
General Methods for Pyrrole Derivatives
The synthesis of pyrrole derivatives, including compounds similar to 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid, typically employs several established methodologies. These synthetic pathways provide valuable insights for preparing our target compound through adaptations of these fundamental reactions.
Several classical synthetic routes are particularly relevant for pyrrole derivatives:
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The Knorr Synthesis: This involves the condensation of an α-aminoketone with a β-ketoester or β-diketone, which could be modified to introduce the carboxylic acid functionality at the desired position.
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The Hantzsch Synthesis: This method utilizes the condensation of aldehydes with acetoacetic ester and ammonia to form dihydropyridines, which can be further modified to pyrroles. This approach might be adapted for introducing specific substituents on the pyrrole ring.
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The Paal-Knorr Synthesis: This involves the cyclization of 1,4-dicarbonyl compounds with amines to form pyrroles. This method could potentially be modified to introduce the specific N-substituent required for our target compound.
Specialized Approaches for 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid
For the specific synthesis of 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid, a potential methodology could involve:
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Initial synthesis of a pyrrole-3-carboxylic acid derivative or ester.
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Functionalization of the pyrrole nitrogen with an appropriate alkylating agent containing a reactive group for subsequent amide formation.
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Formation of the butyl(methyl)amino amide through reaction with butyl(methyl)amine.
A particularly promising approach might involve the van Leusen reaction, which has been successfully employed for similar pyrrole derivatives. This reaction allows for the transformation of aldehydes into specific heterocyclic compounds. When followed by hydrolysis of an ester group, it can yield the desired pyrrole-3-carboxylic acid structure.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Understanding the properties and applications of structurally related compounds provides valuable context for evaluating 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid. Table 2 presents a comparative analysis with similar compounds.
Table 2: Comparative Analysis of Related Pyrrole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid | C₁₂H₁₈N₂O₃ | 238.28 | Reference compound |
| Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate | C₁₄H₂₃N₃O₃ | 281.35 | Contains an ethyl ester instead of carboxylic acid; different amine substituent; methyl group at position 4 |
| 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid | C₁₁H₁₅NO₄ | 225.24 | Contains tert-butoxy group instead of butyl(methyl)amino group |
The structural variations among these compounds significantly influence their physicochemical properties and potential applications. For instance, the presence of an ester group in Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylate likely affects its lipophilicity and hydrolytic stability compared to our target compound.
Structure-Activity Relationships
The biological activity of pyrrole derivatives is strongly influenced by their substitution patterns. The presence of a carboxylic acid at the 3-position of the pyrrole ring, as found in our target compound, potentially confers specific biological interactions. Similarly, the butyl(methyl)amino amide functionality may contribute to receptor binding or other biological activities.
Research on related compounds suggests that:
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Pyrrole-3-carboxylic acid derivatives often exhibit diverse biological activities, including potential antimicrobial properties.
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The nature of the substituent on the pyrrole nitrogen can significantly affect the compound's biological profile and pharmacokinetic properties.
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The presence of an amide linkage, as in our target compound, often contributes to enhanced stability and specific biological interactions in drug-like molecules.
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